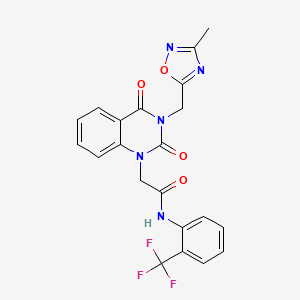

![molecular formula C9H11N3O B2793015 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one CAS No. 1437432-91-1](/img/structure/B2793015.png)

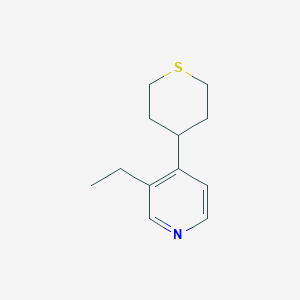

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one” belongs to a class of compounds known as diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms . Diazepines have been found to have various biological activities and are used in the synthesis of pharmaceuticals .

Chemical Reactions Analysis

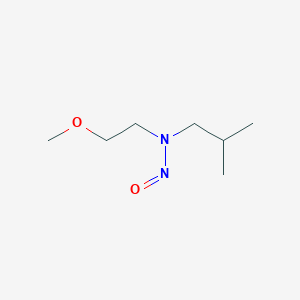

Diazepines, including “this compound”, can undergo various chemical reactions, such as oxidation, reduction, and substitution reactions .Scientific Research Applications

Synthesis and Structural Studies

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one and its derivatives have been explored for their synthetic routes and structural characteristics. Notably, the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including those with fluoro-substituents, was achieved through reactions involving 2,3-diaminopyridines and ethyl aroylacetates. The study detailed the X-ray crystal structure of one such compound, revealing insights into its molecular conformation and the influence of the diazepinone moiety on the adjacent pyridine ring. This research further delved into NMR spectral analysis, offering a comprehensive comparison of chemical shifts, and investigated the dynamic properties of these compounds, including ring inversion barriers and exocyclic bond rotations (Alonso et al., 2020).

Antiviral Properties

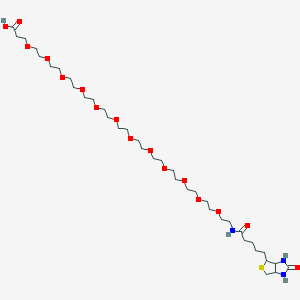

The antiviral potential of this compound derivatives has been examined, particularly against HIV-1 reverse transcriptase. Compounds within this chemical class, including dipyrido[3,2-b:2',3'-e][1,4]diazepinones, demonstrated inhibitory activity against HIV-1 reverse transcriptase at low nanomolar concentrations. Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor, is part of this chemical class, highlighting the significance of these compounds in antiviral therapy (Hargrave et al., 1991).

Hybrid Compound Synthesis

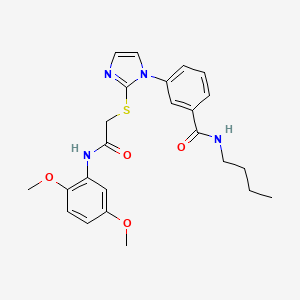

A series of optically active hybrid compounds, integrating the 1H-1,5-benzodiazepine and 1,4-dihydropyridine units, were synthesized from enantioenriched 6-chloro-5-formyl-1,4-dihydropyridine derivatives and benzene-1,2-diamine. This synthesis highlights the versatility of the diazepinone core in the development of compounds with potential for diverse biological activities (Torres & Rebolledo, 2016).

GABA Receptor Affinity

The affinity of disubstituted 1,4-diazepines for GABAA-receptor subtypes was explored, indicating the relevance of these compounds in neurological studies. Through the synthesis of tetrahydro-1H-1,4-diazepines and pyrido diazepines, researchers evaluated their interactions with benzodiazepine receptor subtypes, shedding light on potential therapeutic applications for neurological disorders (Briel et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Based on the action of similar compounds, it can be inferred that upon binding to their targets, these compounds may induce changes such as receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

Similar compounds have been found to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways regulate various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .

Pharmacokinetics

A similar compound was found to be stable in both simulated gastric fluid and simulated intestinal fluid, suggesting potential bioavailability .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Future Directions

properties

IUPAC Name |

1-methyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h2,4,6H,3,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUESKKPTBIXDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclohexyl-N-[1-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B2792935.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2792937.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2792944.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)

![N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2792950.png)

![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)